molecular formula C12H17N B13104013 Cyclopropyl(4-ethylphenyl)methanamine

Cyclopropyl(4-ethylphenyl)methanamine

Cat. No.: B13104013
M. Wt: 175.27 g/mol
InChI Key: XMKVUDBNDGYTFN-UHFFFAOYSA-N
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Description

Cyclopropyl(4-ethylphenyl)methanamine is an organic compound with the molecular formula C12H17N It is a derivative of methanamine, featuring a cyclopropyl group and a 4-ethylphenyl group attached to the methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-ethylphenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 4-ethylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-ethylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl(4-ethylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-ethylphenyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(4-ethylphenyl)methanamine is unique due to the presence of both the cyclopropyl and 4-ethylphenyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

cyclopropyl-(4-ethylphenyl)methanamine

InChI

InChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11-12H,2,7-8,13H2,1H3

InChI Key

XMKVUDBNDGYTFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C2CC2)N

Origin of Product

United States

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